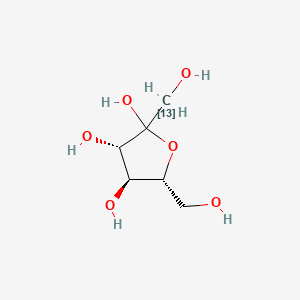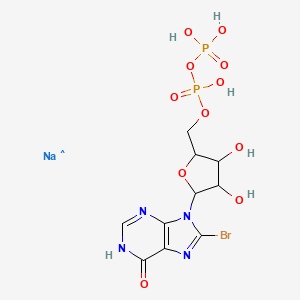
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-(2,4-diclorofenoxi)butanamido)-5-((4-etoxi fenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo es un compuesto orgánico complejo con posibles aplicaciones en varios campos, como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos funcionales como amidas, ésteres y tiofenos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-(2,4-diclorofenoxi)butanamido)-5-((4-etoxi fenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de la estructura central de tiofeno, seguida de la introducción de los grupos amida y éster. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, disolventes y control de temperatura para garantizar el rendimiento y la pureza deseados del producto.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y la escalabilidad. El uso de sistemas automatizados y técnicas analíticas avanzadas garantiza una calidad constante y el cumplimiento de las normas de seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(4-(2,4-diclorofenoxi)butanamido)-5-((4-etoxi fenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes o aminas.
Sustitución: Los anillos aromáticos en el compuesto pueden experimentar reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, disolventes específicos y, a veces, atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
El 2-(4-(2,4-diclorofenoxi)butanamido)-5-((4-etoxi fenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales, recubrimientos y otras aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del 2-(4-(2,4-diclorofenoxi)butanamido)-5-((4-etoxi fenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-(2,4-diclorofenoxi)butanamido)-5-((4-metoxi fenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo
- 2-(4-(2,4-diclorofenoxi)butanamido)-5-((4-etoxi fenil)carbamoil)-4-etiltiofeno-3-carboxilato de metilo
Singularidad
El 2-(4-(2,4-diclorofenoxi)butanamido)-5-((4-etoxi fenil)carbamoil)-4-metiltiofeno-3-carboxilato de metilo es único debido a su combinación específica de grupos funcionales y características estructurales
Propiedades
Fórmula molecular |
C26H26Cl2N2O6S |
|---|---|
Peso molecular |
565.5 g/mol |
Nombre IUPAC |
methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H26Cl2N2O6S/c1-4-35-18-10-8-17(9-11-18)29-24(32)23-15(2)22(26(33)34-3)25(37-23)30-21(31)6-5-13-36-20-12-7-16(27)14-19(20)28/h7-12,14H,4-6,13H2,1-3H3,(H,29,32)(H,30,31) |
Clave InChI |
VUFHGZHLLPNCCW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)


![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)




